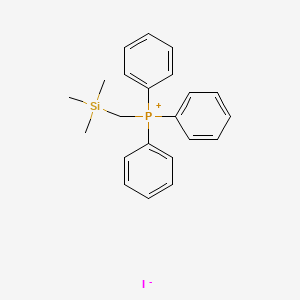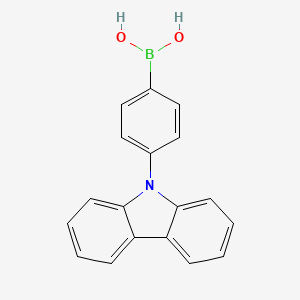
(4-(9H-咔唑-9-基)苯基)硼酸
描述
“(4-(9H-Carbazol-9-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is a solid at 20°C and is commonly used as an intermediate in electronic devices .
Synthesis Analysis
The synthesis of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” can be achieved from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE .Molecular Structure Analysis
The molecular structure of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” includes benzene rings, boronic acid pinacol ester, and carbazole rings .Chemical Reactions Analysis
This compound is involved in the Suzuki reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.12 . It has a density of 1.20±0.1 g/cm3 , a melting point of 264°C , and a boiling point of 452.7±51.0 °C at 760 mmHg . The compound’s refractive index is 1.638 .科学研究应用
Here is a comprehensive analysis of the scientific research applications of (4-(9H-Carbazol-9-yl)phenyl)boronic acid, focusing on its unique applications:
Electrochemical Applications
This compound can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications. These dyes have potential uses in various electrochemical devices due to their ability to donate electrons efficiently .
Organic Light Emitting Diodes (OLEDs)
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: is utilized in the formation of OLEDs. OLED technology is widely used in displays for smartphones, TVs, and monitors due to its advantages over traditional LED displays, such as thinner panels and higher contrast ratios .
Hole Transporting Materials (HTMs)
The compound serves as a precursor for designing HTMs based on 4-(9H-Carbazol-9-yl)triphenylamine derivatives . These materials are crucial for improving the efficiency and performance of OLEDs and other optoelectronic devices .
Cancer Research
Carbazole boronic acid derivatives, including (4-(9H-Carbazol-9-yl)phenyl)boronic acid , have been synthesized and evaluated for their efficacy in treating breast cancer using the MCF-7 cell line. This highlights its potential application in medicinal chemistry and drug development .
安全和危害
未来方向
属性
IUPAC Name |
(4-carbazol-9-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVTCVHDMOQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630816 | |
| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(9H-Carbazol-9-yl)phenyl)boronic acid | |
CAS RN |
419536-33-7 | |
| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

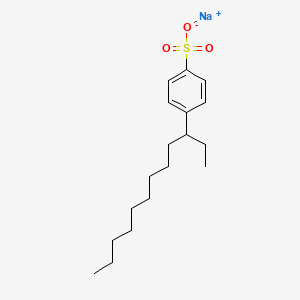
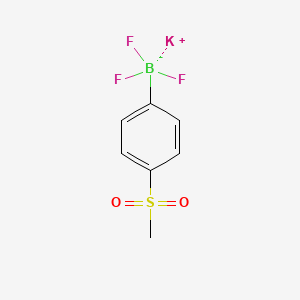
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
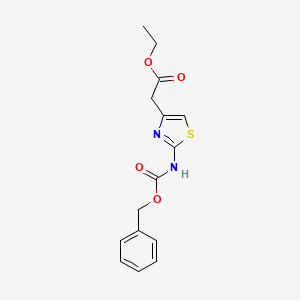
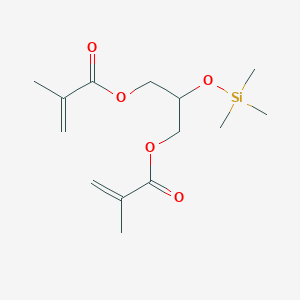
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
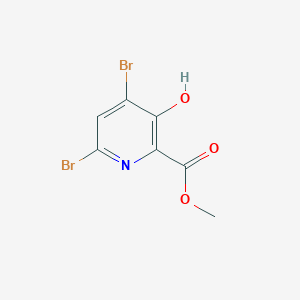
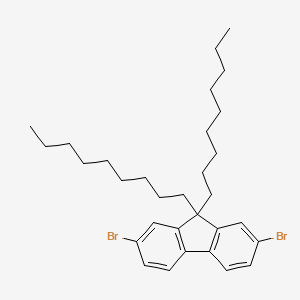
![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
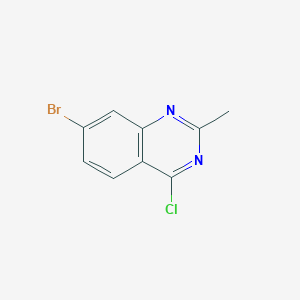
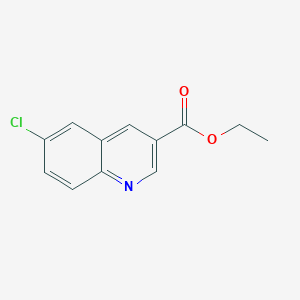
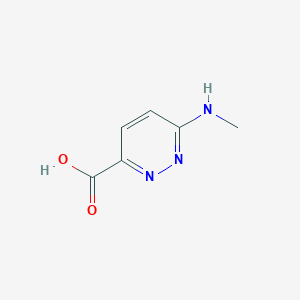
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
